![molecular formula C19H16ClFN2O4S B4333318 4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333318.png)
4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Overview
Description
4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is a synthetic compound that has gained significant attention in scientific research due to its various potential applications. This compound is also known as a small molecule inhibitor that has been studied for its ability to target specific proteins and enzymes in various biological pathways. In
Mechanism of Action
The mechanism of action of 4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine involves the inhibition of specific proteins and enzymes in various biological pathways. This compound has been shown to inhibit the activity of PI3K, Akt, and mTOR, which are all involved in cell growth and survival. By inhibiting these proteins and enzymes, this compound can induce apoptosis in cancer cells and potentially inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine in lab experiments is its potent inhibitory activity against specific proteins and enzymes. This compound can be used to study various biological pathways and potentially identify new targets for drug development. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine. One potential direction is the development of more potent and selective inhibitors of specific proteins and enzymes. Additionally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the use of this compound in combination with other drugs could be explored to potentially enhance its therapeutic effects.
Scientific Research Applications
4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine has been studied extensively for its potential applications in scientific research. This compound has been found to be a potent inhibitor of various biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-[2-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4S/c20-14-3-1-2-13(12-14)17-22-18(19(27-17)23-8-10-26-11-9-23)28(24,25)16-6-4-15(21)5-7-16/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHKLXIQLSHNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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